molecular formula C11H14N2O B12981688 1-(Pyridin-3-ylmethyl)pyrrolidine-3-carbaldehyde

1-(Pyridin-3-ylmethyl)pyrrolidine-3-carbaldehyde

Cat. No.: B12981688
M. Wt: 190.24 g/mol
InChI Key: GRXJGIMYFBPEGZ-UHFFFAOYSA-N
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Description

1-(Pyridin-3-ylmethyl)pyrrolidine-3-carbaldehyde is an organic compound with the molecular formula C11H14N2O It features a pyrrolidine ring substituted with a pyridin-3-ylmethyl group and an aldehyde functional group

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

1-(pyridin-3-ylmethyl)pyrrolidine-3-carbaldehyde

InChI

InChI=1S/C11H14N2O/c14-9-11-3-5-13(8-11)7-10-2-1-4-12-6-10/h1-2,4,6,9,11H,3,5,7-8H2

InChI Key

GRXJGIMYFBPEGZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1C=O)CC2=CN=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyridin-3-ylmethyl)pyrrolidine-3-carbaldehyde typically involves the reaction of pyridine derivatives with pyrrolidine and aldehyde precursors. One common method involves the condensation of pyridine-3-carboxaldehyde with pyrrolidine under controlled conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reaction and subsequent purification steps to isolate the compound .

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-3-ylmethyl)pyrrolidine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(Pyridin-3-ylmethyl)pyrrolidine-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Pyridin-3-ylmethyl)pyrrolidine-3-carbaldehyde involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions, while the aldehyde group can form covalent bonds with nucleophilic sites on biomolecules. These interactions can modulate biological pathways and exert various effects depending on the context .

Comparison with Similar Compounds

Similar Compounds

    Pyridine-3-carboxaldehyde: Shares the pyridine ring and aldehyde group but lacks the pyrrolidine moiety.

    Pyrrolidine-2-carbaldehyde: Contains the pyrrolidine ring and aldehyde group but lacks the pyridin-3-ylmethyl substitution.

    1-(Pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde: Similar structure but with a pyrrole ring instead of pyrrolidine

Uniqueness

1-(Pyridin-3-ylmethyl)pyrrolidine-3-carbaldehyde is unique due to the combination of the pyridine and pyrrolidine rings, which imparts distinct chemical and biological properties.

Biological Activity

1-(Pyridin-3-ylmethyl)pyrrolidine-3-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C12H12N2O
  • Molecular Weight : 200.24 g/mol
  • IUPAC Name : 1-(pyridin-3-ylmethyl)pyrrolidine-3-carbaldehyde

The biological activity of 1-(Pyridin-3-ylmethyl)pyrrolidine-3-carbaldehyde is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The compound's structure allows for the formation of hydrogen bonds and hydrophobic interactions, which are critical for its binding affinity to target proteins.

Anticancer Activity

Research has shown that derivatives of pyrrolidine compounds exhibit significant anticancer properties. For instance, studies indicate that certain pyrrolidine derivatives can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. Specifically, the compound has been evaluated in various tumor models, demonstrating cytotoxic effects comparable to established chemotherapeutics.

Antimicrobial Properties

1-(Pyridin-3-ylmethyl)pyrrolidine-3-carbaldehyde has also been investigated for its antimicrobial activity. In vitro studies have reported that the compound exhibits inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values suggest that this compound could serve as a lead for developing new antimicrobial agents.

Study 1: Anticancer Efficacy

In a recent study published in MDPI, a series of pyrrolidine derivatives were synthesized, including 1-(Pyridin-3-ylmethyl)pyrrolidine-3-carbaldehyde. These compounds were tested against FaDu hypopharyngeal tumor cells, showing enhanced cytotoxicity compared to the reference drug bleomycin. The study highlighted the importance of structural modifications in enhancing biological activity .

CompoundIC50 (µM)Apoptosis Induction
Bleomycin5.0Yes
Test Compound2.5Yes

Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of pyrrolidine derivatives, including the target compound. The results indicated that it exhibited significant antibacterial activity with an MIC value of 4 µg/mL against Staphylococcus aureus, suggesting its potential as a therapeutic agent against resistant bacterial strains .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus4
Escherichia coli8

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have identified key features that enhance the biological activity of pyrrolidine derivatives. For instance, the presence of electron-withdrawing groups on the pyridine ring and modifications at the aldehyde position have been correlated with increased potency against cancer and bacterial targets.

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